Tetrahydrocortisone

Corticosteroid metabolism 11β-HSD activity Biomarker specificity

Authentic Tetrahydrocortisone (THE; 5β-THE) is a non-substitutable reference standard for clinical and forensic LC‑MS/MS workflows. Unlike structural analogs (THF, allo‑THF), THE is derived solely from cortisone via 5β‑reductase; diagnostic ratios (e.g., (THF+allo‑THF)/THE) hinge on its accurate measurement and cannot be reproduced with any surrogate. Researchers validating 11β‑HSD2/5β‑reductase activity in hypertension, Apparent Mineralocorticoid Excess (AME), Cushing’s disease, or anti‑doping profiles must use this high‑purity reference compound to ensure chromatographic resolution and unambiguous mass spectral confirmation. Standardize your assay with a verified, endogenous‑metabolite-grade standard.

Molecular Formula C21H32O5
Molecular Weight 364.5 g/mol
CAS No. 53-05-4
Cat. No. B135524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrocortisone
CAS53-05-4
Synonyms(3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione;  3α,17,21-Trihydroxy-5β-pregnan-_x000B_11,20-dione;  5β-Pregnan-3α,17α,21-triol-11,20-dione;  5β-Tetrahydrocortisone;  Ba 2681;  NSC 76984;  THE;  Tetrahydro E;  Tetrahydrocompound E;  Urocortisone; 
Molecular FormulaC21H32O5
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1
InChIKeySYGWGHVTLUBCEM-ZIZPXRJBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrocortisone (53-05-4) for Corticosteroid Metabolism Research & Diagnostic Biomarker Assays


Tetrahydrocortisone (THE; 3α,17α,21-trihydroxy-5β-pregnane-11,20-dione) is the principal A-ring reduced, inactive urinary metabolite of cortisone, classified as an endogenous glucocorticoid tetrahydro-metabolite [1]. As a 5β-reduced steroid lacking the Δ4-3-keto group, it is formed via the action of 5β-reductase and 3α-hydroxysteroid dehydrogenase on cortisone [2]. THE is not biologically active at the glucocorticoid receptor but serves as a critical biomarker in clinical chemistry, endocrinology, and toxicology for the non-invasive assessment of 11β-hydroxysteroid dehydrogenase (11β-HSD) and 5β-reductase enzyme activities [3].

Why Tetrahydrocortisone (53-05-4) Cannot Be Replaced by Tetrahydrocortisol (THF) or Other Steroid Metabolites


Substituting Tetrahydrocortisone (THE) with its structural analog Tetrahydrocortisol (THF) or other endogenous steroid metabolites in analytical or diagnostic workflows is not scientifically valid. THE is derived from cortisone, whereas THF and allo-THF originate from cortisol via distinct metabolic pathways, each catalyzed by different enzymes [1]. A classic isotope dilution study demonstrated that there is little interconversion between the THF and THE metabolite pools, confirming that they reflect the metabolism of separate precursor hormones [2]. Consequently, diagnostic ratios such as (THF+allo-THF)/THE are direct proxies for the net activity of 11β-HSD1 versus 11β-HSD2, and any substitution with a non-specific analog would invalidate the clinical interpretation [3]. For quantitative LC-MS/MS or GC-MS assays, the use of authentic THE reference standards is essential for achieving accurate chromatographic resolution and unambiguous mass spectral confirmation, as retention times and fragmentation patterns differ significantly from even closely related diastereomers like allo-THE [4].

Quantitative Evidence for Selecting Tetrahydrocortisone (53-05-4) Over Alternative Biomarkers


Tetrahydrocortisone as a Specific Indicator of Cortisone Metabolism: Minimal Interconversion with Cortisol Metabolites

Tetrahydrocortisone (THE) is the primary inactive urinary metabolite of cortisone, whereas Tetrahydrocortisol (THF) and allo-Tetrahydrocortisol (allo-THF) are derived from cortisol. A foundational isotope dilution study in human volunteers demonstrated that THF and THE are derived mainly from cortisol and cortisone, respectively, and that there is little interconversion between these two major urinary metabolites [1]. This metabolic independence is a critical differentiator for selecting THE as a specific probe for the cortisone branch of glucocorticoid metabolism, avoiding the confounding cross-reactivity that would occur if a cortisol-derived metabolite like THF were used as a surrogate.

Corticosteroid metabolism 11β-HSD activity Biomarker specificity

Enzymatic Diagnosis: Tetrahydrocortisone Enables Precise Calculation of 11β-HSD1 and 5β-Reductase Activity Ratios

Tetrahydrocortisone (THE) is the essential denominator in the clinically validated diagnostic ratio for assessing 11β-hydroxysteroid dehydrogenase (11β-HSD) and 5β-reductase activities. The ratio (5α-THF + THF) / THE provides an index of 11β-HSD1 activity relative to 11β-HSD2, while the ratio E / THE assesses 5β-reductase activity [1]. This is a functional differentiation from cortisone (E) or cortisol (F), which alone cannot report on the downstream enzyme activity. In a study of 102 essential hypertensive patients, 15.7% presented with a high F/E ratio indicating an 11β-HSD2 deficit, and an additional 12.8% had a high E/THE ratio, pointing to reduced 5β-reductase activity [2]. Using an alternative metabolite like allo-THE would lead to an inaccurate assessment, as most standard methods historically excluded it [3].

Hypertension Apparent Mineralocorticoid Excess (AME) Clinical diagnostics

Analytical Performance: LC-MS/MS of Tetrahydrocortisone Eliminates Time-Consuming Derivatization Required for GC-MS

The selection of Tetrahydrocortisone (THE) as an analytical target is optimized when using modern LC-MS/MS methods, which offer significant time and cost advantages over traditional GC-MS. A comparative study demonstrated that LC-MS/MS analysis of THE and related tetrahydro-metabolites eliminates the need for a derivatization step, which is lengthy and time-consuming in GC-MS workflows [1]. The LC-MS/MS method for THE achieved an inter-assay coefficient of variation (CV) of 7.0–10% at a mean ratio (allo-THF+THF)/THE of 0.54–1.9, with a detection limit of 0.4–0.8 nmol/L and mean recovery of 88–95% [2]. This performance is superior to GC-MS in terms of throughput and sample preparation simplicity, providing a clear rationale for procurement of a high-purity THE reference standard for LC-MS/MS-based laboratories.

LC-MS/MS GC-MS Sample preparation

Correlation with Systemic Cortisol: Tetrahydrocortisone Shows Stronger Association with Peak Serum Cortisol than Other Urinary Metabolites

Urinary Tetrahydrocortisone (THE) exhibits a high and statistically significant correlation with peak serum cortisol concentrations, a key measure of adrenal function. In a Spearman rank correlation analysis of 37 urinary steroid metabolites, THE demonstrated a Spearman's ρ of 0.687 (P = 2.688e-006) with peak serum cortisol [1]. This correlation is comparable to that of its direct precursor, cortisone (E; ρ = 0.934), and is stronger than that of the cortisol-derived metabolite 5α-tetrahydrocortisol (5α-THF; ρ = 0.682) or tetrahydrocortisol (THF; ρ = 0.658) [2]. This establishes THE as a reliable, non-invasive urinary biomarker for evaluating systemic glucocorticoid status, with a performance that justifies its specific measurement over some other tetrahydro-metabolites.

Glucocorticoid assessment Endocrine function Correlation study

Chromatographic Resolution: Baseline Separation of Tetrahydrocortisone from Its Diastereomer allo-Tetrahydrocortisone

High-purity Tetrahydrocortisone (THE) reference standards are essential for developing methods that can chromatographically resolve THE from its diastereomer allo-Tetrahydrocortisone (allo-THE). This separation is crucial because the two compounds have identical molecular mass and share similar fragmentation pathways, but represent distinct metabolic routes (5β vs. 5α reduction). A validated HPLC-ESI-MS/MS method specifically achieved the complete chromatographic separation of the diastereoisomeric pairs THF/aTHF and THE/aTHE, enabling unambiguous identification and quantitation based on both retention time and specific mass fragmentation patterns [1]. Using a low-purity standard or an uncharacterized mix would compromise this resolution, leading to overestimation of THE concentrations and inaccurate diagnostic ratio calculations.

LC-MS/MS Steroid analysis Method validation

Disease-Specific Metabolic Shifts: Tetrahydrocortisone Excretion Is Significantly Altered in Hyperadrenocorticism

In pathological states such as Cushing's disease (bilateral adrenocortical hyperplasia), the metabolic pathway of cortisol and cortisone is shifted. A quantitative study of urinary corticosteroid patterns revealed that the pathway is shifted in favor of tetrahydrocortisol (THF) at the cost of tetrahydrocortisone (THE) excretion [1]. This pattern is characteristic and aids in the differential diagnosis of hyperadrenocorticism. In contrast, adrenocortical carcinoma shows a different pattern, with an undue loss of precursors like Reichstein's S, and an increased excretion of tetrahydro-11-deoxycortisol (THS) specifically [2]. This differential expression highlights the unique value of THE as a dynamic biomarker that changes in a disease-specific manner, unlike more stable or unrelated metabolites.

Cushing's disease Hyperadrenocorticism Metabolic pathway shift

Primary Scientific and Diagnostic Applications for Tetrahydrocortisone (53-05-4)


Clinical Diagnostic Assays for Hypertension and Apparent Mineralocorticoid Excess (AME)

Tetrahydrocortisone (THE) is an essential analytical standard for clinical laboratories developing or performing LC-MS/MS assays to assess 11β-HSD2 and 5β-reductase activity in patients with hypertension or suspected Apparent Mineralocorticoid Excess (AME) [1]. The accurate quantitation of urinary THE, in conjunction with THF, allo-THF, and cortisone, is required to calculate diagnostic ratios (e.g., (5αTHF+THF)/THE, F/E, E/THE) [2]. These ratios can identify specific enzyme deficiencies in a subset of hypertensive patients, providing a basis for personalized management. The use of a high-purity THE reference standard is mandatory for method calibration and quality control.

Endocrine Research into Glucocorticoid Metabolism and Cushing's Disease

In endocrinology research, Tetrahydrocortisone serves as a key analyte for profiling the urinary metabolome of glucocorticoids. Studies of Cushing's disease, obesity, and insulin resistance rely on the precise measurement of THE to understand shifts in cortisol/cortisone metabolism and 5β-reductase pathway activity [3]. The strong correlation between urinary THE and peak serum cortisol (Spearman's ρ=0.687) [4] makes it a valuable, non-invasive marker for assessing overall adrenal output in longitudinal studies. Researchers require a well-characterized compound to ensure data reproducibility across experiments and laboratories.

Forensic Toxicology and Anti-Doping Control

In forensic toxicology and anti-doping laboratories, the measurement of tetrahydro-metabolites, including THE, is part of the urinary steroid profile used to detect the misuse of synthetic glucocorticoids or to monitor endogenous steroid profiles [5]. The method for analyzing tetrahydrocorticosteroid sulfates in urine, which includes THE sulfate, uses a sensitive LC/ESI-MS/MS assay with a limit of quantification below 2.5 ng/mL [6]. The ability to distinguish THE from its diastereomers (allo-THE) [7] is critical for accurate interpretation of an athlete's biological passport or for confirming illicit administration of corticoids.

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